molecular formula C10H11N2NaO3 B7818796 sodium;4-(pyridine-3-carbonylamino)butanoate

sodium;4-(pyridine-3-carbonylamino)butanoate

Cat. No.: B7818796
M. Wt: 230.20 g/mol
InChI Key: DGWZSECHAXUHPD-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;4-(pyridine-3-carbonylamino)butanoate” is a chemical substance listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “sodium;4-(pyridine-3-carbonylamino)butanoate” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of the compound with the identifier “this compound” typically involves large-scale chemical processes. These processes are designed to maximize yield and minimize production costs. The industrial methods may include continuous flow reactors, batch reactors, and other advanced chemical engineering techniques. Safety measures and environmental considerations are also crucial aspects of industrial production .

Chemical Reactions Analysis

Types of Reactions

The compound with the identifier “sodium;4-(pyridine-3-carbonylamino)butanoate” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule.

Common Reagents and Conditions

Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents, reducing agents, acids, bases, and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis and applications .

Scientific Research Applications

The compound with the identifier “sodium;4-(pyridine-3-carbonylamino)butanoate” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of the compound with the identifier “sodium;4-(pyridine-3-carbonylamino)butanoate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, and signal transduction. Detailed studies on the mechanism of action provide insights into its potential therapeutic applications and safety profile .

Comparison with Similar Compounds

Similar Compounds

The compound with the identifier “sodium;4-(pyridine-3-carbonylamino)butanoate” can be compared with other similar compounds based on their chemical structure and properties. Some of the similar compounds include:

Uniqueness

The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and properties that differentiate it from other similar compounds. These unique features contribute to its distinct applications and potential benefits in various scientific fields .

Properties

IUPAC Name

sodium;4-(pyridine-3-carbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.Na/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWZSECHAXUHPD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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